molecular formula C13H16O2 B14548162 6-Ethoxy-4,7-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 61808-29-5

6-Ethoxy-4,7-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B14548162
CAS No.: 61808-29-5
M. Wt: 204.26 g/mol
InChI Key: JKHWKDPOIIZHIS-UHFFFAOYSA-N
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Description

6-Ethoxy-4,7-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the indanone family It is characterized by its unique structure, which includes an ethoxy group and two methyl groups attached to the indanone core

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-4,7-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-Ethoxy-4,7-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 6-Ethoxy-4,7-dimethyl-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxy-4,7-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

61808-29-5

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

6-ethoxy-4,7-dimethyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C13H16O2/c1-4-15-12-7-8(2)10-5-6-11(14)13(10)9(12)3/h7H,4-6H2,1-3H3

InChI Key

JKHWKDPOIIZHIS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(CCC2=O)C(=C1)C)C

Origin of Product

United States

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